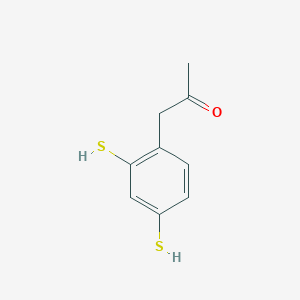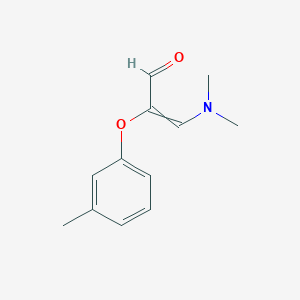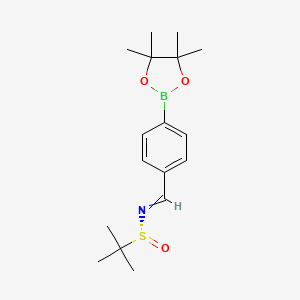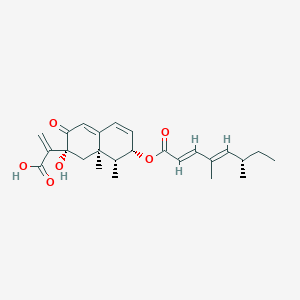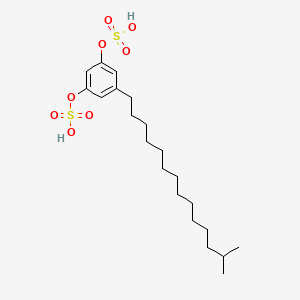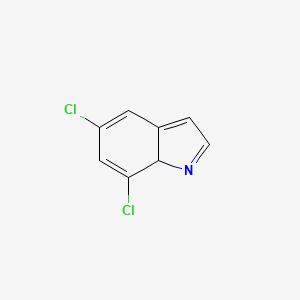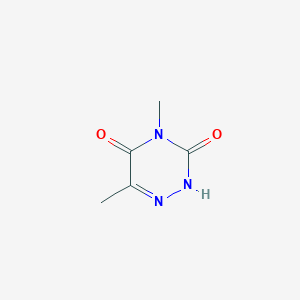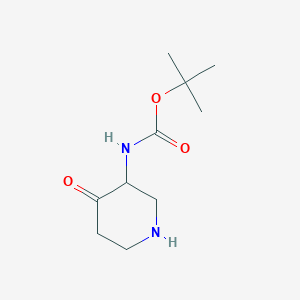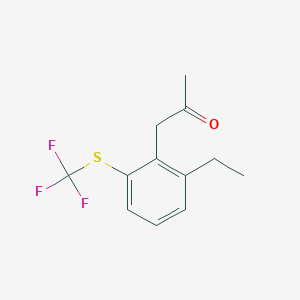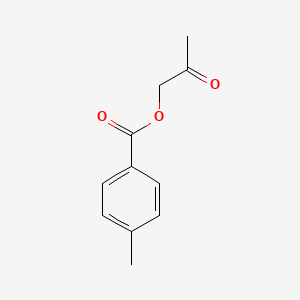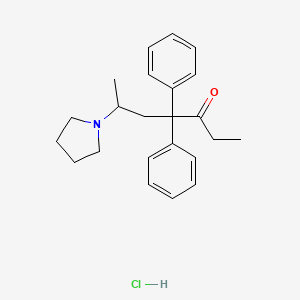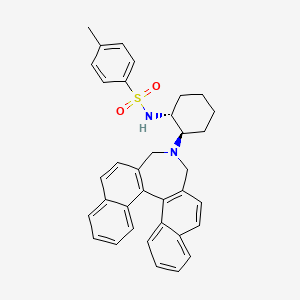
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] typically involves multi-step organic reactions. The initial steps often include the formation of the core dinaphthyl structure through a series of Friedel-Crafts alkylation reactions. Subsequent steps involve the introduction of functional groups and chiral centers using reagents such as organolithium compounds and chiral catalysts. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound] is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, minimizing by-products and maximizing yield. Industrial methods also incorporate green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or toluene.
Major Products
Scientific Research Applications
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar aromatic structure but lack the chiral centers and specific functional groups of this compound].
Chiral catalysts: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are used in asymmetric synthesis but have different structural features and applications.
Bioactive molecules: Similar bioactive molecules may include other polycyclic aromatic compounds with therapeutic potential, each with unique properties and mechanisms of action.
Properties
Molecular Formula |
C35H34N2O2S |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C35H34N2O2S/c1-24-14-20-29(21-15-24)40(38,39)36-32-12-6-7-13-33(32)37-22-27-18-16-25-8-2-4-10-30(25)34(27)35-28(23-37)19-17-26-9-3-5-11-31(26)35/h2-5,8-11,14-21,32-33,36H,6-7,12-13,22-23H2,1H3/t32-,33-/m1/s1 |
InChI Key |
PFBSYCRSZJMMPH-CZNDPXEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


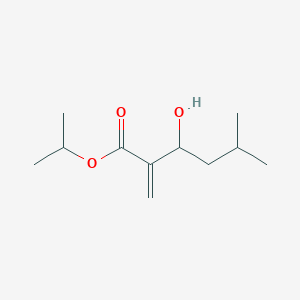
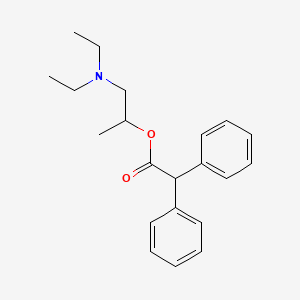
![1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester](/img/structure/B14076905.png)
